N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound has been studied for its potential antipsychotic properties due to its affinity for various neurotransmitter receptors.
Preparation Methods
The synthesis of N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the beta-carboline core and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential antipsychotic properties, showing affinity for dopamine and serotonin receptors.
Mechanism of Action
The compound exerts its effects by interacting with multiple neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. These interactions modulate neurotransmitter signaling pathways, leading to potential therapeutic effects in conditions like schizophrenia and anxiety. The molecular docking studies and behavioral assays in animal models have shown promising results in reducing symptoms of hyperactivity and improving memory consolidation .
Comparison with Similar Compounds
N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its multi-target profile, interacting with various neurotransmitter receptors. Similar compounds include:
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Another potential antipsychotic with a similar structure but different core scaffold.
N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide: A multi-target ligand with potential antipsychotic properties
These compounds share structural similarities but differ in their core scaffolds and specific receptor affinities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C26H28F3N5O2 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C26H28F3N5O2/c27-26(28,29)18-4-3-5-19(16-18)32-12-14-33(15-13-32)24(35)8-10-30-25(36)34-11-9-21-20-6-1-2-7-22(20)31-23(21)17-34/h1-7,16,31H,8-15,17H2,(H,30,36) |
InChI Key |
PFPCUUWSTJEBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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